

# **ONO-RS-347** and the Hippo signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ONO-RS-347 |           |
| Cat. No.:            | B164810    | Get Quote |

An In-depth Technical Guide on the Hippo Signaling Pathway and the Investigational Compound ONO-RS-347

Disclaimer: As of the latest available information, there is no direct, established scientific evidence linking the compound **ONO-RS-347** to the Hippo signaling pathway. This document provides a comprehensive overview of each topic as separate entities, reflecting the current state of published research.

# **Part 1: The Hippo Signaling Pathway**

The Hippo signaling pathway is a crucial, evolutionarily conserved signaling cascade that plays a central role in the regulation of organ size, cell proliferation, apoptosis, and stem cell self-renewal.[1][2][3] Its dysregulation is implicated in a variety of diseases, most notably cancer.[2] [4]

## **Core Components and Mechanism of Action**

The core of the mammalian Hippo pathway consists of a kinase cascade involving the STE20-like kinases MST1/2 (mammalian sterile 20-like kinase 1/2) and the large tumor suppressor kinases LATS1/2.[1][3][4] When the pathway is active, MST1/2, in complex with the scaffold protein SAV1 (Salvador homolog 1), phosphorylates and activates LATS1/2 and its co-activator MOB1 (Mps one binder kinase activator-like 1).[3][4]

Activated LATS1/2 then phosphorylates the downstream transcriptional co-activators YAP (Yesassociated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][5] This







phosphorylation leads to the cytoplasmic retention of YAP/TAZ through their binding to 14-3-3 proteins, and subsequent proteasomal degradation.[6]

Conversely, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus. There, they primarily interact with the TEAD (transcriptional enhanced associate domain) family of transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as cyclin E and Diap1 (death-associated inhibitor of apoptosis 1).[4][7]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: The core Hippo signaling pathway cascade.



**Quantitative Data** 

| Parameter                         | Description                                                         | Typical<br>Value/Range             | Reference |
|-----------------------------------|---------------------------------------------------------------------|------------------------------------|-----------|
| MST1/2 Kinase<br>Activity         | Phosphorylation of a substrate peptide (e.g., LATS1)                | Varies by cell type and conditions | N/A       |
| LATS1/2 Kinase<br>Activity        | Phosphorylation of a<br>substrate peptide<br>(e.g., YAP)            | Varies by cell type and conditions | N/A       |
| YAP Phosphorylation               | Ratio of<br>phosphorylated YAP<br>(e.g., at Ser127) to<br>total YAP | Increases with pathway activation  | N/A       |
| YAP/TEAD Binding<br>Affinity (Kd) | Dissociation constant for the YAP-TEAD interaction                  | ~400 nM                            | N/A       |

Note: Specific quantitative values are highly dependent on the experimental system and conditions.

# Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Detect YAP-TEAD Interaction

This protocol describes a general workflow to determine if YAP and TEAD proteins interact within a cell.

#### 1. Cell Lysis:

- Culture cells to ~80-90% confluency.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.



- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (protein lysate).
- 2. Pre-clearing the Lysate:
- Add protein A/G agarose beads to the protein lysate.
- Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
- Centrifuge at ~1,000 x g for 1 minute at 4°C.
- Collect the supernatant.
- 3. Immunoprecipitation:
- Add a primary antibody specific to one of the proteins of interest (e.g., anti-YAP antibody) to the pre-cleared lysate.
- Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
- Incubate with gentle rotation for another 1-2 hours at 4°C.
- 4. Washing:
- Centrifuge the samples to pellet the beads.
- Discard the supernatant.
- Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
- 5. Elution and Western Blotting:
- Resuspend the beads in SDS-PAGE sample buffer.



- Boil the samples for 5-10 minutes to elute the proteins and denature them.
- Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
- Perform electrophoresis, transfer to a PVDF membrane, and probe with a primary antibody against the other protein of interest (e.g., anti-TEAD antibody).
- Use an appropriate secondary antibody and detection reagent to visualize the protein bands. A band corresponding to the molecular weight of TEAD in the anti-YAP immunoprecipitated sample would indicate an interaction.

#### **Part 2: ONO-RS-347**

**ONO-RS-347** is an investigational compound identified as a potent and orally active antagonist of leukotriene C4 (LTC4) and D4 (LTD4).[8] Its primary area of research has been in the context of allergic asthma and other immediate hypersensitivity diseases due to the role of leukotrienes as potent bronchoconstrictors.[8]

**Chemical Properties** 

| Property          | Value                                                                                 |
|-------------------|---------------------------------------------------------------------------------------|
| Molecular Formula | C26H25N5O4                                                                            |
| Molecular Weight  | 471.51 g/mol                                                                          |
| CAS Number        | 103176-67-6                                                                           |
| IUPAC Name        | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide |

#### **Mechanism of Action**

**ONO-RS-347** functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the binding of LTC4 and LTD4 to this receptor on airway smooth muscle cells and other inflammatory cells, it inhibits the downstream signaling that leads to bronchoconstriction, mucus secretion, and airway inflammation.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: ONO-RS-347 mechanism of action in the leukotriene pathway.

**Quantitative Data** 

| Parameter                                         | Description                       | Value                                   | Reference |
|---------------------------------------------------|-----------------------------------|-----------------------------------------|-----------|
| LTD4-induced<br>bronchoconstriction<br>inhibition | In vivo inhibition in guinea pigs | Potent antagonist activity demonstrated | [8]       |

Note: Specific IC50 or Ki values for **ONO-RS-347** are not readily available in the provided search results.



# Experimental Protocol: In Vivo Bronchoconstriction Assay (Guinea Pig Model)

This protocol outlines a general method to assess the efficacy of a leukotriene antagonist like **ONO-RS-347**.

- 1. Animal Preparation:
- Male Hartley guinea pigs are anesthetized (e.g., with urethane).
- A tracheal cannula is inserted for artificial respiration.
- The jugular vein is cannulated for intravenous administration of substances.
- A pressure transducer is connected to the tracheal cannula to measure changes in pulmonary inflation pressure, which reflects bronchoconstriction.
- 2. Drug Administration:
- A stable baseline of pulmonary inflation pressure is established.
- ONO-RS-347 or vehicle control is administered orally or intravenously at various doses.
- A sufficient time is allowed for drug absorption and distribution (e.g., 30-60 minutes).
- 3. Bronchoconstriction Challenge:
- An intravenous bolus of LTD4 is administered to induce bronchoconstriction.
- The increase in pulmonary inflation pressure is recorded.
- 4. Data Analysis:
- The peak increase in inflation pressure is measured for each animal.
- The percentage inhibition of the LTD4-induced bronchoconstriction is calculated for each dose of ONO-RS-347 compared to the vehicle control group.



 An ED50 (effective dose causing 50% inhibition) can be determined by plotting the doseresponse curve.

### Conclusion

The Hippo signaling pathway is a complex and critical regulator of tissue growth, and its dysregulation is a key factor in cancer development. **ONO-RS-347** is a leukotriene receptor antagonist with a distinct mechanism of action related to inflammatory and allergic responses. Based on currently available scientific literature, there is no established connection between **ONO-RS-347** and the Hippo signaling pathway. The provided information serves as a detailed technical guide to each of these separate topics. Future research may uncover novel interactions, but at present, they are considered to operate in distinct biological contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Hippo Pathway: Biology and Pathophysiology | Annual Reviews [annualreviews.org]
- 2. Hippo signaling pathway Wikipedia [en.wikipedia.org]
- 3. The Hippo signalling pathway and its implications in human health and diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory networks of the Hippo signaling pathway in cancer development [jcancer.org]
- 5. cusabio.com [cusabio.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The Hippo Signaling Pathway in Development and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [ONO-RS-347 and the Hippo signaling pathway].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164810#ono-rs-347-and-the-hippo-signaling-pathway]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com